![molecular formula C17H15FN4O3 B2803960 6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide CAS No. 1436316-94-7](/img/structure/B2803960.png)
6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide
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Overview
Description
The compound “6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluoro group, a methoxyphenyl group, an oxadiazole ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxamide group, an oxadiazole ring, and a methoxyphenyl group . The presence of these groups could influence the compound’s reactivity and other properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The fluoro group might be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a pyridine ring could make the compound aromatic and potentially planar. The fluoro group could make the compound more electronegative .Scientific Research Applications
Synthesis and Application in Medicine
- Compounds like "6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide" are synthesized for potential hypertensive activity (N. Kumar & Uday C. Mashelker, 2007).
- A study on a similar compound explores its use in PET radiotracing, particularly for studying CB1 cannabinoid receptors (†. R. Katoch-Rouse & A. Horti, 2003).
Anticancer Applications
- Derivatives of these compounds have shown efficacy in inhibiting Met kinase, a target in cancer therapy. One such derivative demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model (G. M. Schroeder et al., 2009).
- Another compound, closely related, was identified as an inhibitor of the ATM kinase, which is relevant for cancer treatment (S. Degorce et al., 2016).
Agricultural Applications
- Novel derivatives have been synthesized for herbicidal activity, showing moderate to high effectiveness against graminaceous plants without crop injury (H. Tajik & A. Dadras, 2011).
Antidiabetic Properties
- Some derivatives were evaluated for antidiabetic activity, focusing on α-amylase inhibition, an enzyme involved in diabetes (J. Lalpara et al., 2021).
Antimicrobial Activity
- Synthesized compounds have been assessed for antimicrobial properties, showing varying degrees of effectiveness against bacteria and fungi (Hacer Bayrak et al., 2009).
In Vivo Imaging
- These compounds have been used in PET imaging studies, aiding in the quantification of specific receptors in human subjects (J. Choi et al., 2015).
Antibacterial Applications
- Novel derivatives containing a methoxyphenyl-tetrahydropyran subunit have shown antibacterial activity, opening up potential pharmaceutical uses (А. А. Aghekyan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-10(20-16(23)12-6-7-14(18)19-9-12)17-21-15(22-25-17)11-4-3-5-13(8-11)24-2/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXFRMRJIVJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)NC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide |
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